

MPP Dihydrochloride: A Technical Guide for Investigating Estrogen-Dependent Diseases

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Compound of Interest		
Compound Name:	MPP dihydrochloride	
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Abstract

Estrogen receptors, particularly estrogen receptor alpha (ERα), are pivotal drivers in the pathophysiology of numerous diseases, including a significant portion of breast, endometrial, and ovarian cancers, as well as endometriosis. The targeted antagonism of ERα represents a key therapeutic and research strategy. **MPP dihydrochloride** has emerged as a potent and highly selective ERα antagonist, offering researchers a valuable tool to dissect the molecular mechanisms of estrogen-dependent diseases. This technical guide provides an in-depth overview of **MPP dihydrochloride**, including its mechanism of action, chemical and physical properties, and its application in relevant experimental models. Detailed experimental protocols and a summary of key quantitative data are presented to facilitate its effective use in the laboratory. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear conceptual framework for researchers.

Introduction

Estrogen signaling, mediated through its receptors $ER\alpha$ and $ER\beta$, is a critical regulator of cellular proliferation, differentiation, and homeostasis in a variety of tissues. Dysregulation of this signaling cascade, particularly through the overactivity of $ER\alpha$, is a well-established hallmark of several hormone-dependent pathologies. The development of selective estrogen receptor modulators (SERMs) and selective estrogen receptor downregulators (SERDs) has



revolutionized the treatment of these conditions. For research purposes, highly selective antagonists are indispensable for elucidating the specific roles of ERα in disease progression.

MPP dihydrochloride (Methyl-piperidino-pyrazole dihydrochloride) is a non-steroidal, highly selective antagonist of ER α . Its robust selectivity for ER α over ER β makes it an exceptional chemical probe for isolating and studying ER α -specific signaling pathways and their downstream effects in both in vitro and in vivo models of estrogen-dependent diseases.

Mechanism of Action

MPP dihydrochloride exerts its antagonistic effects by competitively binding to the ligand-binding domain (LBD) of ERα. This binding induces a conformational change in the receptor that is distinct from that induced by estrogen.[1] This altered conformation prevents the recruitment of coactivators necessary for the transcriptional activation of estrogen-responsive genes. By blocking the binding of 17β -estradiol, **MPP dihydrochloride** effectively silences ERα-mediated signaling pathways, leading to the inhibition of cell proliferation and the induction of apoptosis in ERα-positive cancer cells.[2] Molecular docking studies have indicated that **MPP dihydrochloride** interacts with key residues in the ERα LBD, such as Asp333, Leu159, and Arg326, leading to a change in the 17β -estradiol interaction site and an increase in the energy required for ligand binding.[3]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of **MPP dihydrochloride** is essential for its proper handling, storage, and use in experimental settings.



Property	Value	Reference
Chemical Name	1,3-Bis(4-hydroxyphenyl)-4- methyl-5-[4-(2- piperidinylethoxy)phenol]-1H- pyrazole dihydrochloride	[4]
Molecular Formula	C29H31N3O3·2HCl	[4]
Molecular Weight	542.50 g/mol	[1]
CAS Number	911295-24-4	[4]
Appearance	White to off-white powder	
Purity	≥98% (HPLC)	[4]
Solubility	Soluble in DMSO (up to 100 mM)	[4]
Storage	Store at +4°C	[4]

Quantitative Data

The selectivity and potency of **MPP dihydrochloride** have been quantified in various assays. This section summarizes the key inhibitory constants and effective concentrations in different experimental systems.

Table 4.1: Receptor Binding Affinity

Receptor	K _i (nM)	Selectivity (ERβ/ERα)	Reference
ERα	2.7	>200-fold	
ERβ	1800		

Table 4.2: In Vitro Efficacy

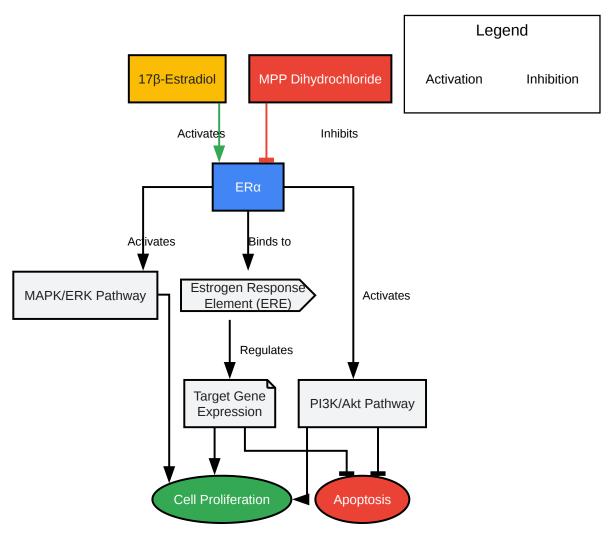


Cell Line	Assay	Endpoint	IC ₅₀ / Effective Concentration	Reference
RL95-2 (Endometrial Cancer)	Cell Viability	Inhibition of cell viability	20.01 μΜ	[2]
RL95-2 (Endometrial Cancer)	Cell Proliferation	Antiproliferative activity	10 μΜ	[2]
MCF-7 (Breast Cancer)	Apoptosis Enhancement (with Silibinin)	Increased apoptosis	10 μΜ	[5]

Signaling Pathways

MPP dihydrochloride's antagonism of ER α disrupts downstream signaling cascades that are crucial for the growth and survival of estrogen-dependent cancer cells.





Estrogen Signaling Pathway and its Inhibition by MPP Dihydrochloride

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Figure 1. $ER\alpha$ signaling and MPP inhibition.

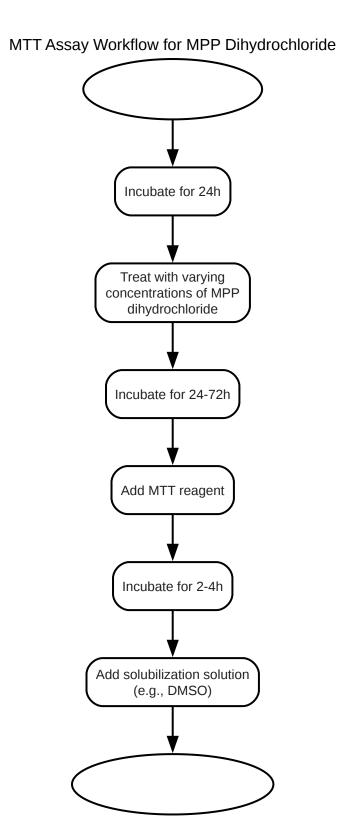
Experimental Protocols

The following protocols are provided as a guide for using **MPP dihydrochloride** in common experimental assays. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

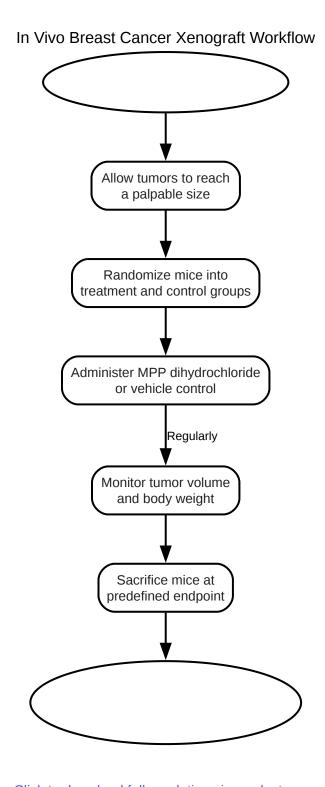
In Vitro Cell Viability Assay (MTT Assay)

This protocol is adapted for a 96-well format to determine the effect of **MPP dihydrochloride** on the viability of ER α -positive breast cancer cells (e.g., MCF-7).









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